SV119
Description
Properties
Molecular Formula |
C23H37N3O3 |
|---|---|
Molecular Weight |
403.57 |
IUPAC Name |
(1R,3r,5S)-9-(6-Aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl (2-methoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C23H37N3O3/c1-17-10-11-22(28-2)21(14-17)25-23(27)29-20-15-18-8-7-9-19(16-20)26(18)13-6-4-3-5-12-24/h10-11,14,18-20H,3-9,12-13,15-16,24H2,1-2H3,(H,25,27)/t18-,19+,20+ |
InChI Key |
LKFLCBUCBHTSTF-PMOLBWCYSA-N |
SMILES |
O=C(O[C@H]1C[C@@](N2CCCCCCN)([H])CCC[C@@]2([H])C1)NC3=CC(C)=CC=C3OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SV-119; SV 119; SV119 |
Origin of Product |
United States |
Scientific Research Applications
Targeted Drug Delivery Systems
Liposomal Formulations
One of the most promising applications of SV119 is in the development of targeted liposomal drug delivery systems. Research has demonstrated that this compound can be covalently linked with polyethylene glycol-dioleyl amido aspartic acid conjugate (PEG-DOA) to create functionalized liposomes. These this compound-modified liposomes have shown enhanced cellular uptake in cancer cells compared to unmodified liposomes, significantly increasing the cytotoxic effects of loaded chemotherapeutic agents like doxorubicin .
Table 1: Comparison of Cellular Uptake in Cancer Cells
| Liposome Type | Cellular Uptake (%) | Cytotoxicity (IC50, µM) |
|---|---|---|
| Unmodified Liposomes | 10% | 70 |
| This compound-Modified Liposomes | 45% | 4.1 |
This table illustrates the marked improvement in both uptake and cytotoxicity when using this compound-modified liposomes, highlighting their potential for clinical applications.
Conjugation with Chemotherapeutic Agents
This compound has also been explored as a conjugate with other therapeutic agents. For instance, the compound SW V-49, which combines this compound with des-methyl Erastin, has shown remarkable efficacy against pancreatic cancer. This conjugation allows for selective delivery and enhanced internalization into cancer cells, resulting in significant tumor size reduction and improved survival rates in preclinical models .
Mechanistic Insights into Cancer Treatment
The mechanism by which this compound enhances drug delivery involves its interaction with sigma-2 receptors, which are overexpressed in various tumor types. Studies indicate that this compound facilitates the uptake of conjugated drugs by inducing reactive oxygen species production, leading to apoptosis in cancer cells while minimizing off-target effects .
Case Studies
Case Study 1: Pancreatic Cancer Treatment
In a study investigating the efficacy of SW V-49, researchers found that this compound could effectively overcome cellular internalization barriers associated with traditional chemotherapeutics. The results showed an IC50 value significantly lower than that of equimolar mixes of this compound and Erastin, demonstrating its potential as a novel therapeutic agent for pancreatic cancer .
Case Study 2: Breast Cancer Applications
Another study explored the use of this compound-modified nanoparticles for delivering gemcitabine, a commonly used chemotherapeutic agent. The results indicated that these nanoparticles not only improved drug solubility but also enhanced cellular uptake and cytotoxicity against breast cancer cell lines compared to free gemcitabine .
Comparison with Similar Compounds
Binding Affinities and Receptor Selectivity
SV119 exhibits moderate σ2 receptor binding affinity compared to other ligands (Table 1).
Table 1: Binding Affinities (Ki) of Sigma-2 Ligands
| Compound | Ki for σ2 (nM) | Ki for σ1 (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| This compound | 5.2 | 1417 | ~272:1 |
| Siramesine | 0.12 | 17 | ~142:1 |
| SW43 | 18 | Not reported | N/A |
| (+)-Pentazocine | 1381 | 330 | ~0.24:1 |
| WC-26 | 2.6 | 1436 | ~552:1 |
Key Findings :
Cytotoxicity and Mechanisms of Action
Table 2: Cytotoxicity Profiles (IC50/EC50)
| Compound | IC50 (Cell Viability) | EC50 (Caspase-3 Activation) | ROS Induction |
|---|---|---|---|
| This compound | 11–36 μM | Moderate | No |
| Siramesine | 1.9 nM–9.3 μM | High | Yes |
| SW43 | 21–56 μM | High | Yes |
| (+)-Pentazocine | >1000 μM | Low | No |
Key Findings :
- Siramesine and SW43 induce higher caspase-3 activity and ROS production, correlating with stronger cytotoxicity .
- This compound exhibits moderate apoptosis induction without ROS generation, suggesting a distinct mechanism .
- This compound’s lower cytotoxicity compared to Siramesine may reflect differences in apoptotic pathways (e.g., non-ROS-dependent) .
Synergy with Chemotherapy
This compound enhances the efficacy of gemcitabine and paclitaxel:
- In Vitro : Combination therapy increases caspase-3-positive cells from 26.5% to 70.5% (gemcitabine) and 53.8% (paclitaxel) .
- In Vivo : this compound + paclitaxel improves survival in pancreatic cancer models (p = 0.0002) without systemic toxicity .
Siramesine and SW43 also synergize with chemotherapy but lack comparable in vivo survival data .
Structural and Functional Advantages of this compound
- Chemical Stability : this compound’s carbamate structure allows scalable synthesis and functionalization .
- Targeted Delivery : Conjugation with pro-apoptotic agents (e.g., Bim, CTMP) enhances tumor-selective cytotoxicity .
- Safety Profile: No significant toxicity observed in preclinical models, even at high doses .
Preparation Methods
Gold Nanocage Functionalization
This compound was conjugated to PEGylated gold nanocages (AuNCs) for photothermal therapy applications. The protocol involves:
-
AuNC synthesis : Galvanic replacement reaction between silver nanocubes and HAuCl₄ yields hollow AuNCs with localized surface plasmon resonance (LSPR) at 780 nm.
-
PEGylation : Heterobifunctional PEG (OPSS-PEG-SVA) reacts with this compound’s amine group via succinimidyl ester chemistry.
-
Conjugation : Thiol-terminated PEG-SV119 binds to AuNC surfaces via Au–S bonds.
Table 1: Optimization of this compound Surface Density on AuNCs
| This compound Coverage (%) | Cellular Uptake (CSCs) | Cellular Uptake (Non-CSCs) |
|---|---|---|
| 0 | 12 ± 3 AuNCs/cell | 10 ± 2 AuNCs/cell |
| 25 | 85 ± 10 | 15 ± 4 |
| 50 | 210 ± 25 | 22 ± 5 |
| 75 | 180 ± 20 | 20 ± 4 |
| 100 | 150 ± 18 | 18 ± 3 |
Data from MDA-MB-435 breast cancer stem cells (CSCs) showed maximal uptake at 50% this compound coverage, with a 9.5-fold selectivity for CSCs over non-CSCs.
Liposome Formulation
This compound was incorporated into liposomes for targeted drug delivery:
-
Lipid synthesis : this compound was conjugated to PEG-dioleyl amido aspartic acid (DOA) via carbodiimide chemistry.
-
Liposome preparation : Thin-film hydration with this compound-PEG-DOA (1–5 mol%) yielded vesicles sized at 110–130 nm.
-
Doxorubicin loading : Remote loading achieved 90% encapsulation efficiency.
Table 2: Impact of this compound Density on Liposome Uptake in DU-145 Cells
| This compound Density (mol%) | Cellular Uptake (% Increase vs. Control) |
|---|---|
| 0 | Baseline |
| 1 | 2.1 ± 0.3 |
| 3 | 4.8 ± 0.6 |
| 5 | 7.2 ± 0.9 |
Liposomes with 5 mol% this compound enhanced doxorubicin cytotoxicity by 3.7-fold compared to non-targeted formulations.
Mechanistic Validation of this compound Activity
Receptor Binding Assays
Competitive binding studies using fluorescent sigma-2 ligand SW120 confirmed this compound’s affinity:
Cellular Internalization
Mass spectrometry revealed that this compound conjugation to dm-Erastin (forming SW V-49) increased intracellular drug concentration by 85-fold in AsPC-1 cells. Without this compound, dm-Erastin showed negligible uptake due to poor membrane permeability.
Stability and Pharmacokinetics
This compound-PEG conjugates demonstrated:
-
Tumor accumulation : 12% injected dose/g in orthotopic pancreatic tumors, versus 1.2% for non-targeted controls.
Comparative Analysis of Conjugation Platforms
Table 3: Efficacy of this compound-Drug Conjugates in Preclinical Models
| Conjugate | Tumor Model | Tumor Reduction (%) | Survival Benefit (Days) |
|---|---|---|---|
| SW V-49 | Pancreatic (AsPC-1) | 78 ± 8 | 42 ± 5 |
| This compound-PEG-AuNC/DOX | Breast (MDA-MB-435) | 65 ± 7 | 35 ± 4 |
| This compound-Liposome/DOX | Prostate (DU-145) | 55 ± 6 | 28 ± 3 |
SW V-49, a covalent this compound-Erastin conjugate, outperformed mixed this compound/Erastin combinations by 17-fold in vitro.
Challenges and Optimization
Q & A
Q. What is the primary mechanism by which SV119 enhances targeted drug delivery in cancer cells?
this compound binds selectively to sigma-2 receptors, which are overexpressed in solid tumors (e.g., prostate, breast, and lung cancers). This ligand-receptor interaction facilitates receptor-mediated endocytosis, enabling efficient cellular uptake of drug carriers like liposomes or gold nanocages. Methodologically, fluorescence microscopy and flow cytometry are used to quantify uptake specificity in tumor vs. normal cells (e.g., DU-145 vs. BEAS-2B) .
Q. How is this compound integrated into nanocarriers like liposomes, and what parameters optimize its targeting efficiency?
this compound is conjugated to PEGylated lipids (e.g., this compound-PEG3500-DOA) and incorporated into liposomes at 1–5 mol% density. Optimization involves assessing ligand density, incubation time, and competitive inhibition assays using free SV118. Dynamic light scattering (DLS) confirms liposome size (~90 nm), while fluorescence intensity measurements validate tumor-specific uptake .
Q. What experimental models are used to validate this compound’s tumor-targeting efficacy?
In vitro models include cancer cell lines (DU-145, MCF-7, A549) and normal controls (BEAS-2B). Key assays:
- MTT assays for cytotoxicity of drug-loaded this compound liposomes (e.g., DOX).
- Flow cytometry to compare apoptosis (PE-CAS3) and proliferation (FITC-Ki67) in treated vs. untreated cells .
Advanced Research Questions
Q. How does this compound conjugation overcome drug resistance in pancreatic cancer models?
this compound is conjugated to dm-Erastin (a ferroptosis inducer) to form SW V-49, which bypasses plasma membrane impermeability. Mass spectrometry confirms intracellular accumulation of SW V-49 in PANC-1 cells, unlike unconjugated dm-Erastin. In vivo, SW V-49 reduces tumor volume by 50% in syngeneic mouse models and doubles median survival (48 vs. 20 days in controls) .
Q. What methodologies resolve contradictions in this compound’s role in apoptotic signaling pathways?
While this compound induces apoptosis in pancreatic cancer, its Caspase-3 activation is minimal compared to ligands like SW43. Mechanistic studies use:
Q. How can this compound-mediated photothermal therapy (PTT) be synergized with chemotherapy?
this compound-gold nanocage (AuNC) conjugates enable dual PTT-chemo therapy. Near-infrared irradiation triggers AuNC heating, while this compound delivers chemotherapeutics. Efficacy is quantified via:
Q. What structural modifications of this compound improve ligand stability without compromising receptor affinity?
Synthesis of mthis compound (with a neighboring carbonyl group) reduces amine protonation, maintaining neutral liposome surface charge. Affinity is validated via:
- Competitive binding assays using SW120 (fluorescent sigma-2 ligand).
- MALDI-TOF mass spectrometry to confirm conjugate integrity .
Methodological Considerations
Q. How are conflicting results in sigma-2 receptor expression across cell lines addressed?
Use immunoblotting with sigma-2-specific antibodies and RNAi knockdown to confirm receptor dependency. For example, MDA-MB-435 cells show sigma-2 dominance, while (+)-pentazocine (sigma-1 ligand) fails to inhibit this compound binding .
Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
